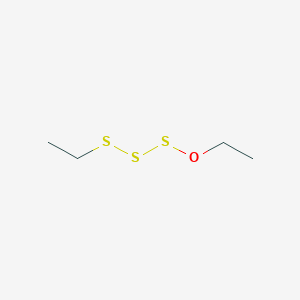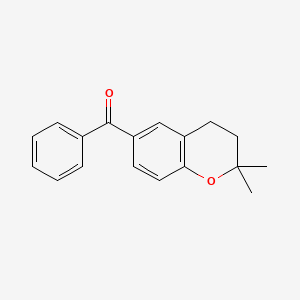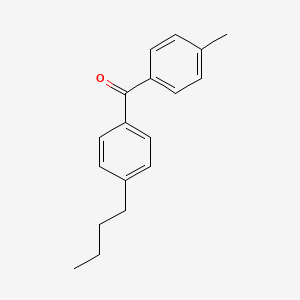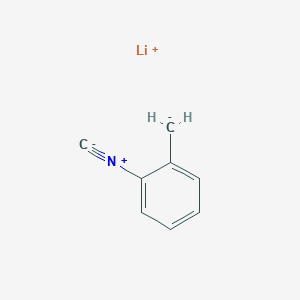
Benz(a)anthracene-9,10-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-9,10-dimethanol is a chemical compound with the molecular formula C20H16O2 It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound contains two hydroxyl groups attached to the 9th and 10th positions of the benz(a)anthracene structure, making it a dimethanol derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-9,10-dimethanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective formation of the dimethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing recyclable catalysts and reducing hazardous waste, is increasingly emphasized in industrial settings.
化学反应分析
Types of Reactions: Benz(a)anthracene-9,10-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of benz(a)anthracene-9,10-dione or benz(a)anthracene-9,10-dicarboxylic acid.
Reduction: Formation of partially hydrogenated benz(a)anthracene derivatives.
Substitution: Introduction of alkyl or acyl groups at specific positions on the aromatic rings.
科学研究应用
Benz(a)anthracene-9,10-dimethanol has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in developing anticancer agents and studying the mechanisms of carcinogenesis.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of benz(a)anthracene-9,10-dimethanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The hydroxyl groups facilitate its binding to nucleophilic sites on DNA, causing structural alterations. Additionally, the compound can generate reactive oxygen species (ROS) during metabolic activation, contributing to oxidative stress and cellular damage.
相似化合物的比较
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-7,12-dione: A derivative with ketone groups at the 7th and 12th positions.
Benz(a)anthracene-9,10-dione: A derivative with ketone groups at the 9th and 10th positions.
Comparison: Benz(a)anthracene-9,10-dimethanol is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other derivatives, such as benz(a)anthracene-9,10-dione, which lacks hydroxyl groups and exhibits different chemical behavior. The dimethanol derivative’s ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
64398-54-5 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
[10-(hydroxymethyl)benzo[a]anthracen-9-yl]methanol |
InChI |
InChI=1S/C20H16O2/c21-11-17-8-15-7-14-6-5-13-3-1-2-4-19(13)20(14)10-16(15)9-18(17)12-22/h1-10,21-22H,11-12H2 |
InChI 键 |
UKOUDMLYIMUAMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC(=C(C=C4C=C32)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




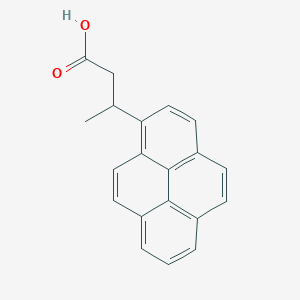
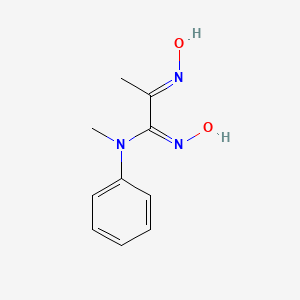
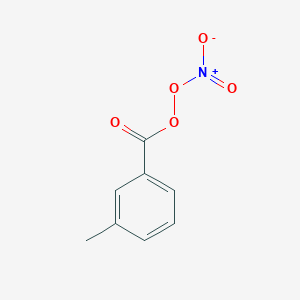

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
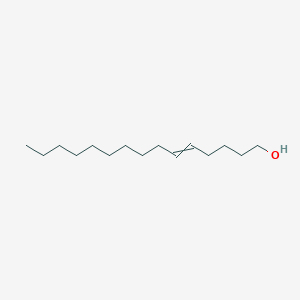
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
